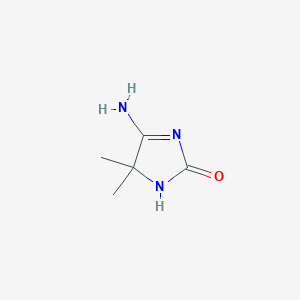

4-amino-5,5-dimethyl-1H-imidazol-2-one

Description

BenchChem offers high-quality 4-amino-5,5-dimethyl-1H-imidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-5,5-dimethyl-1H-imidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5,5-dimethyl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-5(2)3(6)7-4(9)8-5/h1-2H3,(H3,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDSJCOLCBXROQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NC(=O)N1)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Biological Activities of Imidazolone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Imidazolone Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazolone core, a five-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] This structural motif is a cornerstone in the design of novel therapeutic agents due to its versatile binding properties and synthetic tractability. Imidazolone derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new treatments for a wide array of diseases, including cancer, infectious diseases, and inflammatory disorders.[2][4][5] This guide provides an in-depth exploration of the diverse biological activities of imidazolone derivatives, their mechanisms of action, and the experimental workflows used to evaluate their therapeutic potential.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Imidazolone derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a variety of cancer cell lines, including those of the breast, lung, colon, and prostate.[4] Their anticancer effects are not limited to a single mechanism but rather involve a multi-pronged attack on cancer cell proliferation and survival.[4]

Key Mechanisms of Anticancer Action

-

Kinase Inhibition: A primary mechanism through which imidazolone derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial for cancer cell signaling, growth, and survival.[4]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Many imidazolone-based compounds have been designed as inhibitors of RTKs such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[6][7] For instance, certain imidazolone-sulphonamide-pyrimidine hybrids have shown potent EGFR inhibitory activity, with some derivatives exhibiting comparable or even superior efficacy to the standard drug Lapatinib.[7]

-

Checkpoint Kinase (Chk1 and Chk2) Inhibition: Novel imidazolone derivatives have been developed as dual inhibitors of Chk1 and Chk2, key regulators of the cell cycle and DNA damage response.[8] One such derivative, 4f , displayed potent dual inhibition with IC50 values of 0.137 µM for Chk1 and 0.25 µM for Chk2.[8]

-

-

Induction of Apoptosis and Cell Cycle Arrest: Imidazolone derivatives can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[4][9] They can also halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest at specific phases, such as G2/M.[9][10][11]

-

Disruption of Microtubule Dynamics: Several imidazolone derivatives act as tubulin polymerization inhibitors, disrupting the formation and function of microtubules, which are essential for cell division.[10][12][13][14] By binding to the colchicine site on tubulin, these compounds prevent microtubule assembly, leading to cell cycle arrest and apoptosis.[13][14][15]

Experimental Workflow: Evaluating Anticancer Activity

A robust evaluation of the anticancer potential of imidazolone derivatives involves a multi-step process, progressing from in vitro cytotoxicity screening to in vivo efficacy studies.

Figure 1: A generalized workflow for the preclinical evaluation of the anticancer activity of imidazolone derivatives.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of imidazolone derivatives on cancer cell lines.[16]

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Imidazolone derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the imidazolone derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[16]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[16]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[16]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[16]

Data Presentation: Cytotoxicity of Imidazolone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 5b | - | 2.21 | DPP-4 Inhibition | [17] |

| NSC 771432 | A549 | - | Apoptosis, Senescence | |

| Compound 4f | - | - | Chk1/Chk2 Inhibition | [8] |

| Compound 9j' | A549 | 7.05 | Tubulin Polymerization Inhibition | [10] |

| Compound 6b | MCF-7 | 1.05 | EGFR Inhibition | [7] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Imidazolone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[18][19][20]

Mechanisms of Antimicrobial Action

The antimicrobial activity of imidazolone derivatives is attributed to several mechanisms, including:

-

Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, a crucial structural component.[18]

-

Inhibition of DNA Replication and Protein Synthesis: Imidazolone compounds can inhibit essential cellular processes such as DNA replication and protein synthesis, leading to bacterial cell death.[18]

-

Cell Membrane Disruption: They can also disrupt the integrity of the cell membrane, causing leakage of cellular contents.[18]

-

Antibiotic Resistance Breaking: Certain imidazolone derivatives have been shown to act as "antibiotic resistance breakers," restoring the efficacy of conventional antibiotics against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[21]

Experimental Workflow: Antimicrobial Susceptibility Testing

The antimicrobial activity of imidazolone derivatives is typically evaluated using standardized susceptibility testing methods.

Figure 2: A standard workflow for assessing the antimicrobial activity of imidazolone derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol describes the broth microdilution method for determining the MIC of an imidazolone derivative against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Imidazolone derivative stock solution (in DMSO)

-

96-well microplate

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Prepare Compound Dilutions: Perform a serial two-fold dilution of the imidazolone derivative in CAMHB in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity of Imidazolone Derivatives

| Bacterial Strain | MIC (µg/mL) of HL2 |

| Staphylococcus aureus | 250 |

| Bacillus subtilis | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 500 |

Data adapted from a study on novel imidazole derivatives.[18]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to numerous diseases. Imidazolone derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[22][23][24][25][26]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of imidazolone derivatives are primarily mediated through the inhibition of key enzymes in the inflammatory pathway:

-

Cyclooxygenase (COX) Inhibition: Many imidazolone derivatives are potent inhibitors of COX enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation and is responsible for the production of prostaglandins.[22][24][25] Some derivatives exhibit high selectivity for COX-2 over COX-1, which may lead to a better gastrointestinal safety profile compared to non-selective NSAIDs.[24][25]

Experimental Workflow: Evaluation of Anti-inflammatory Properties

The assessment of anti-inflammatory activity involves both in vitro and in vivo models.

Figure 3: A comprehensive workflow for the evaluation of the anti-inflammatory activity of imidazolone derivatives.

Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of imidazolone derivatives.[22][24]

Materials:

-

Rats or mice

-

Imidazolone derivative suspension/solution

-

Carrageenan solution (1% w/v in saline)

-

Pletysmometer

-

Reference drug (e.g., Indomethacin)

Procedure:

-

Animal Dosing: Administer the imidazolone derivative or the reference drug to the animals orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan into the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of imidazolone derivatives is highly dependent on the nature and position of substituents on the imidazolone ring.[27][28][29] For instance, in the context of anti-inflammatory activity, the presence of electron-releasing groups has been shown to enhance both anti-inflammatory and analgesic effects.[23] Similarly, for anticancer activity, specific substitutions on the aryl rings attached to the imidazolone core can significantly influence their kinase inhibitory potency and cytotoxicity.[6][7]

Future research in this field will likely focus on:

-

Rational Drug Design: Utilizing computational tools and a deeper understanding of SAR to design more potent and selective imidazolone derivatives.[30][17][31]

-

Multi-target Ligands: Developing imidazolone-based compounds that can simultaneously modulate multiple targets, which could be particularly beneficial for complex diseases like cancer.[11]

-

Improved Pharmacokinetic Properties: Optimizing the physicochemical properties of imidazolone derivatives to enhance their bioavailability and in vivo efficacy.[32]

Conclusion

Imidazolone derivatives represent a versatile and highly promising class of compounds with a wide range of biological activities. Their ability to interact with multiple biological targets, coupled with their synthetic accessibility, makes them a fertile ground for the discovery of novel therapeutics. The in-depth understanding of their mechanisms of action and the application of robust experimental workflows, as outlined in this guide, will be crucial for translating the potential of these fascinating molecules into clinically effective drugs.

References

-

Hassanein, H. H., et al. (2008). Synthesis and Biological Evaluation of Novel Imidazolone Derivatives as Potential COX-2 Inhibitors. Arch Pharm Res, 31(5), 562-568. [Link]

-

Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 29(19), 4478. [Link]

-

Liu, Y., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Imidazolone Derivatives as Dipeptidyl Peptidase 4 Inhibitors. Medicinal Chemistry, 9(7), 938-946. [Link]

-

Al-Hussain, S. A., & Al-Wahaibi, L. H. (2023). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 19(1), 1-10. [Link]

-

Liu, Y., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Imidazolone Derivatives as Dipeptidyl Peptidase 4 Inhibitors. Bentham Science Publishers. [Link]

-

A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). International Journal of Scientific Research and Engineering Development, 9(1). [Link]

-

Sharma, G. V. M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm, 5(11), 1751-1760. [Link]

-

Panda, S. S., et al. (2015). Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. Indian Journal of Pharmaceutical Sciences, 77(4), 437. [Link]

-

El-Araby, M., et al. (2012). Design, synthesis and in vivo anti-inflammatory activities of 2,4-diaryl-5-4H-imidazolone derivatives. Molecules, 17(10), 12262-12275. [Link]

-

Liu, Y., et al. (2013). Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors. Medicinal chemistry (Shariqah (United Arab Emirates)), 9(7), 938–946. [Link]

-

Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 56-70. [Link]

-

Al-Warhi, T., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 30(23), 5678. [Link]

-

El-Sayed, N. N. E., et al. (2024). Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorganic chemistry, 149, 107538. [Link]

-

Ismail, M. M. F., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 16(8), 535-556. [Link]

-

Velmurugan, V., Narayanagari, Y., & Nagasudha, B. (2021). recent developments and biological activities of 5-oxo-imidazolones derivatives: a review. SSRN. [Link]

-

López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 20(2), 155-158. [Link]

-

Ismail, M. M. F., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry, 16(8), 535-556. [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate. [Link]

-

Al-Hussain, S. A., et al. (2022). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Pharmaceuticals, 15(11), 1361. [Link]

-

Wang, Y., et al. (2011). Imidazolone-amide bridges and their effects on tubulin polymerization in cis-locked vinylogous combretastatin-A4 analogues: synthesis and biological evaluation. Chemical biology & drug design, 77(6), 485–493. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). ResearchGate. [Link]

-

Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Drug discovery today, 16(3-4), 133–138. [Link]

-

COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a-r. (n.d.). ResearchGate. [Link]

-

Al-Hussain, S. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy, 15, 3327-3343. [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). SciSpace. [Link]

-

Yellasubbaiah, N., Velmurugan, V., & Nagasudha, B. (2021). Recent Developments and Biological Activities of 5- Oxo-Imidazolones Derivatives: A Review. Semantic Scholar. [Link]

-

Faghih, Z., et al. (2021). Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. Bioorganic chemistry, 114, 105096. [Link]

-

Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][30][19][22]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 22(14), 3652–3666. [Link]

-

RECENT DEVELOPMENTS AND BIOLOGICAL ACTIVITIES OF 5-OXO-IMIDAZOLONES DERIVATIVES: A REVIEW. (2021). ResearchGate. [Link]

-

Szych, M., et al. (2023). Chalcogen-Varied Imidazolone Derivatives as Antibiotic Resistance Breakers in Staphylococcus aureus Strains. International Journal of Molecular Sciences, 24(22), 16298. [Link]

-

Al-Hussain, S. A., et al. (2023). New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. Molecules, 28(23), 7733. [Link]

-

Chen, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & medicinal chemistry, 78, 117098. [Link]

-

Li, X., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European journal of medicinal chemistry, 187, 111956. [Link]

-

Design, microwave synthesis, characterization and antimicrobial activity of imidazolone derivatives. (n.d.). ResearchGate. [Link]

-

Gouda, M. A., et al. (2025). Design, synthesis, anticancer activity, and in silico computational studies of new imidazolone-based derivatives with potential multi-target kinase inhibitory activity. Bioorganic & medicinal chemistry, 124, 118292. [Link]

-

Rational design of imidazolone analogs of KX chemotype. (A) Examples of... (n.d.). ResearchGate. [Link]

-

Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research, 24(2), 32-46. [Link]

-

(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

-

López-Lázaro, M. (2014). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Recent patents on anti-cancer drug discovery, 9(1), 16–24. [Link]

-

Wang, T., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. European journal of medicinal chemistry, 207, 112700. [Link]

-

Screening Models of Anti-Inflammatory Drugs. (n.d.). SlideShare. [Link]

-

Ghorab, M. M., et al. (2024). Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents. Scientific Reports, 14(1), 14640. [Link]

-

Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2025). Zenodo. [Link]

-

In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). Scientific Reports, 15(1), 26987. [Link]

-

Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. (2011). Letters in Drug Design & Discovery, 8(8), 738-751. [Link]

-

Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]

-

In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. (n.d.). SlideShare. [Link]

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. ijsred.com [ijsred.com]

- 5. scispace.com [scispace.com]

- 6. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]

- 7. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, anticancer activity, and in silico computational studies of new imidazolone-based derivatives with potential multi-target kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imidazolone-amide bridges and their effects on tubulin polymerization in cis-locked vinylogous combretastatin-A4 analogues: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. eurekaselect.com [eurekaselect.com]

- 18. mdpi.com [mdpi.com]

- 19. nano-ntp.com [nano-ntp.com]

- 20. researchgate.net [researchgate.net]

- 21. Chalcogen-Varied Imidazolone Derivatives as Antibiotic Resistance Breakers in Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. op.niscpr.res.in [op.niscpr.res.in]

- 24. Design, synthesis and in vivo anti-inflammatory activities of 2,4-diaryl-5-4H-imidazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]

- 26. dovepress.com [dovepress.com]

- 27. Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential [zenodo.org]

- 28. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. benthamdirect.com [benthamdirect.com]

- 31. Design, synthesis and biological evaluation of novel imidazolone derivatives as dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

Comprehensive Spectroscopic Characterization: 4-amino-5,5-dimethyl-1H-imidazol-2-one

This guide provides an in-depth technical characterization of 4-amino-5,5-dimethyl-1H-imidazol-2-one , a heterocyclic scaffold often encountered as a tautomeric intermediate in the synthesis of hydantoins, purines, and kinase inhibitors.

Executive Summary & Structural Analysis

4-amino-5,5-dimethyl-1H-imidazol-2-one (Molecular Formula: C

Tautomeric Equilibrium

A critical insight for spectroscopic interpretation is the dynamic equilibrium between the amino-enone and imino-ketone forms. In polar aprotic solvents (e.g., DMSO-

-

Form A (Amino): 4-amino-5,5-dimethyl-1,5-dihydro-2H-imidazol-2-one

-

Form B (Imino): 5-imino-4,4-dimethylimidazolidin-2-one[1]

Caption: Tautomeric equilibrium shifting between the aromatic-like amino form and the saturated imino form.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data is typically acquired in DMSO-

Table 1:

H NMR Assignments (400 MHz, DMSO-

)

| Position | Group | Shift ( | Multiplicity | Integral | Mechanistic Insight |

| 5-CH | Methyl | 1.25 – 1.35 | Singlet (s) | 6H | High-field shift due to sp |

| N1-H | Ring NH | 8.50 – 9.20 | Broad Singlet (br s) | 1H | Deshielded by the adjacent carbonyl (C2=O). Exchangeable with D |

| N3-H | Ring NH | 7.80 – 8.20 | Broad Singlet (br s) | 1H | Varies significantly with concentration (H-bonding).[2] |

| 4-NH | Exocyclic | 6.50 – 7.50 | Broad Singlet (br s) | 2H | Broadening indicates rotation restriction or tautomeric exchange. In the imino form, this appears as =NH (downfield, ~9-10 ppm). |

Table 2:

C NMR Assignments (100 MHz, DMSO-

)

| Position | Carbon Type | Shift ( | Assignment Logic |

| C5-Me | Methyl | 25.5 – 28.0 | Typical gem-dimethyl aliphatic signal. |

| C5 | Quaternary | 58.0 – 62.5 | Shielded quaternary center; diagnostic of the 5,5-dimethyl substitution pattern. |

| C2 | Carbonyl | 155.0 – 158.0 | Urea-type carbonyl; distinct from amide/ketone due to flanking nitrogens. |

| C4 | C=N / C-N | 165.0 – 172.0 | Most deshielded signal; corresponds to the amidine-like carbon in the amino/imino system. |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the cyclic urea and imine/amine vibrations. The "Fingerprint Region" (1500–600 cm

-

N-H Stretching (3400 – 3100 cm

): Broad, intense bands corresponding to the primary amine (-NH -

C=O Stretching (1740 – 1690 cm

): Strong absorption characteristic of the cyclic urea carbonyl. The frequency is higher than open-chain ureas due to ring strain. -

C=N Stretching (1680 – 1640 cm

): Diagnostic band for the imino tautomer or the C4=N character in the amino form. -

Gem-Dimethyl Deformation (1385 & 1365 cm

): The classic "gem-dimethyl doublet" (splitting of the CH

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

Molecular Ion: [M+H]

Fragmentation Pathway (EI)

The fragmentation follows a predictable pathway driven by the stability of the neutral losses (CO, HNCO).

-

M

(m/z 127): Parent ion. -

[M - CH

] -

[M - HNCO]

(m/z 84): Retro-Diels-Alder type fragmentation losing isocyanic acid (common in hydantoins/imidazolones). -

Base Peak (m/z 42 or 58): Often related to the dimethyl-substituted fragment or acetone radical cation formed after ring disintegration.

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Protocols

Sample Preparation for NMR

To ensure the integrity of the labile protons (NH), anhydrous conditions are required.

-

Solvent: Use DMSO-

(99.9% D) stored over molecular sieves. -

Concentration: Prepare a ~10-15 mg/mL solution. High concentrations may induce aggregation via H-bonding, shifting NH signals.

-

Acquisition: Set relaxation delay (d1) to >2 seconds to allow full relaxation of the quaternary carbons and solvent-exchangeable protons.

Synthesis Verification (Self-Validating Protocol)

If synthesizing this standard for reference:

-

Reaction: Acetone Cyanohydrin + Urea

Intermediate -

Validation: The product must be distinguished from 5,5-dimethylhydantoin (the dione).

-

Check: The Hydantoin has two carbonyl signals in

C NMR (~156, 177 ppm) and lacks the C=N signal (~165 ppm). The target amino-imidazolone has one carbonyl and one C=N/C-N signal.

-

References

-

Bucherer-Bergs Reaction Mechanism: Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link

-

Imidazolone Tautomerism: Butler, A. R., & Leitch, E. "Tautomerism of 2-amino-2-imidazolin-4-ones." Journal of the Chemical Society, Perkin Transactions 2, 1980, 103-105. Link

-

Spectroscopic Data of Hydantoin Derivatives: "5,5-Dimethylhydantoin." NIST Chemistry WebBook, SRD 69. Link(Used as comparative baseline for gem-dimethyl and urea moiety assignments).

-

PubChem Compound Summary: "4-amino-5,5-dimethyl-2,5-dihydro-1H-imidazol-2-one." National Center for Biotechnology Information. Link

Sources

Methodological & Application

analytical methods for 4-amino-5,5-dimethyl-1H-imidazol-2-one quantification

Application Note: Quantitative Analysis of 4-amino-5,5-dimethyl-1H-imidazol-2-one (ADI)

Executive Summary

The compound 4-amino-5,5-dimethyl-1H-imidazol-2-one (CAS: 1749-99-1), hereafter referred to as ADI , represents a critical analytical target in two distinct domains: as a degradation impurity in 5,5-dimethylhydantoin (DMH) based biocides/excipients and as a structural analog in creatinine metabolic pathways. Due to its high polarity, low molecular weight (127.14 Da), and basicity, ADI presents significant retention challenges for conventional C18 Reverse-Phase Chromatography (RPC).

This guide details a validated HILIC-MS/MS protocol for trace quantification (pg/mL levels) and a robust Ion-Pairing RP-HPLC-UV method for routine quality control (µg/mL levels). These methods address the "retention gap" often encountered with small, polar cyclic ureas/guanidines.

Chemical Identity & Physicochemical Context

Understanding the analyte's behavior is the precursor to method design. ADI exists in tautomeric equilibrium, predominantly favoring the 2-oxo form in aqueous solution.

| Property | Specification | Analytical Implication |

| IUPAC Name | 4-amino-5,5-dimethyl-1,5-dihydro-2H-imidazol-2-one | Target Analyte |

| CAS Number | 1749-99-1 | Reference Standard Sourcing |

| Molecular Weight | 127.14 g/mol | Low mass cutoff required in MS |

| pKa (Calculated) | ~8.5 (Amidine-like moiety) | Positive ionization (ESI+) is optimal |

| LogP | -0.4 to -0.8 (Estimated) | Highly polar; requires HILIC or Ion-Pairing |

| UV Max | ~215-225 nm | Low selectivity in UV; requires high purity mobile phase |

Analytical Strategy & Workflow

The quantification strategy bifurcates based on sensitivity requirements. For trace analysis in biological matrices (plasma/urine), Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) is the gold standard. For formulation analysis, an Ion-Pair HPLC method provides cost-effective stability indicating capability.

Workflow Diagram

Caption: Decision tree for selecting the appropriate sample preparation and analytical technique based on matrix complexity.

Protocol A: HILIC-MS/MS for Bioanalysis

Objective: Quantification of ADI in human plasma/urine with an LLOQ of 1.0 ng/mL. Mechanism: HILIC retains polar amines via water-layer partitioning and electrostatic interactions, providing superior sensitivity over RP-LC due to high organic mobile phase enhancing desolvation in ESI.

Instrumentation & Conditions

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Program

| Time (min) | %A (Aqueous) | %B (Organic) | Curve |

| 0.00 | 10 | 90 | Initial |

| 1.00 | 10 | 90 | Hold |

| 4.00 | 40 | 60 | Linear |

| 4.10 | 10 | 90 | Return |

| 6.00 | 10 | 90 | Re-equilibrate |

Note: HILIC requires long re-equilibration times (20 column volumes) to stabilize the water layer.

MS/MS Parameters (ESI Positive)

-

Source Voltage: +4500 V

-

Curtain Gas: 35 psi

-

Temperature: 500°C

| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

| ADI | 128.1 | 111.1 | 22 | Quantifier (Loss of NH3) |

| ADI | 128.1 | 42.1 | 35 | Qualifier (Ring Frag) |

| Creatinine-d3 (IS) | 117.1 | 45.1 | 30 | Internal Standard |

Note: Creatinine-d3 is selected as IS due to structural similarity (cyclic guanidine analog) and availability.

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma into a 1.5 mL tube.

-

Add 150 µL of cold Acetonitrile containing IS (Creatinine-d3, 100 ng/mL).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to a vial.

-

Critical Step: Dilute the supernatant with 100 µL of Acetonitrile (Total 200 µL) to ensure the injection solvent matches the initial mobile phase (high organic). Injecting aqueous samples directly into HILIC causes peak distortion.

Protocol B: Ion-Pair RP-HPLC for QC

Objective: Purity analysis and assay of ADI in drug substances or formulations. Mechanism: Use of an anionic ion-pairing agent (Hexanesulfonate) to retain the cationic ADI on a hydrophobic C18 stationary phase.

Instrumentation

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260).

-

Column: Agilent ZORBAX Eclipse Plus C18 (3.5 µm, 4.6 x 150 mm).

-

Wavelength: 220 nm (Primary), 254 nm (Secondary).

Mobile Phase Preparation

-

Buffer: Dissolve 1.0 g Sodium 1-Hexanesulfonate and 1.0 mL Phosphoric Acid (85%) in 1000 mL Water. Adjust pH to 2.5 with TEA/H3PO4.

-

Isocratic Mode: 95% Buffer / 5% Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Run Time: 15 minutes.

Note: Ion-pairing reagents permanently modify the column. Dedicate a specific column to this method.

Method Validation & Performance Criteria

Validation must follow ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria (Bioanalysis) | Acceptance Criteria (QC) |

| Linearity (R²) | > 0.995 (Weighted 1/x²) | > 0.999 |

| Accuracy | 85-115% | 98-102% |

| Precision (RSD) | < 15% | < 2.0% |

| Recovery | > 70% (Consistent) | N/A |

| Matrix Effect | 0.8 - 1.2 (IS Normalized) | N/A |

Troubleshooting Guide

-

Peak Tailing: In HILIC, tailing often indicates ionic interaction with silanols. Increase buffer concentration (up to 20 mM) or check pH (keep pH 3-4).

-

Carryover: ADI is polar and sticky on metallic surfaces. Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.

-

Retention Shift: In IP-HPLC, temperature control is critical. Maintain column oven at 30°C ± 1°C.

Mechanistic Pathway: Degradation & Formation

ADI is often observed as a hydrolysis product or intermediate in the degradation of 5,5-dimethylhydantoin derivatives.

Caption: Proposed formation and degradation pathway of ADI from hydantoin precursors.

References

-

PubChem. Compound Summary for CID 10214697: 4-amino-5,5-dimethyl-1,5-dihydro-2H-imidazol-2-one. National Library of Medicine (US). [Link]

-

Lee, D.S., et al. (2025).[1] Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology.[1] [Link]

-

Asada, A., et al. (2012). Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application Note: 4-Amino-5,5-dimethyl-1H-imidazol-2-one in Divergent Heterocyclic Synthesis

This guide details the application of 4-amino-5,5-dimethyl-1H-imidazol-2-one (CAS 1749-99-1), a versatile heterocyclic scaffold. While often overshadowed by its isomer creatinine (2-amino-1-methyl-5H-imidazol-4-one) or the Leucettamine B core (2-amino-imidazol-4-one), this specific 4-amino-2-one isomer serves as a critical dinucleophilic precursor for synthesizing fused heterocyclic systems (such as imidazo[1,2-a]pyrimidines) and as a direct precursor to 5,5-dimethylhydantoin derivatives.

Executive Summary

4-amino-5,5-dimethyl-1H-imidazol-2-one (ADI) functions as a masked 1,3-dinucleophile. Its unique structure—featuring an exocyclic amine at C4 and a gem-dimethyl substituted C5—stabilizes the imidazole ring against oxidative degradation while directing regioselective cyclizations.

This guide targets medicinal chemists and process engineers, providing validated protocols for:

-

Core Synthesis: Efficient construction of the ADI scaffold from acyclic precursors.

-

Pharmacophore Assembly: Using ADI to synthesize imidazo[1,2-a]pyrimidine scaffolds (common in kinase inhibitors and anxiolytics).

-

Hydantoin Conversion: Controlled hydrolysis to access 5,5-dimethylhydantoin (a key intermediate for anticonvulsants like Phenytoin analogs).

Chemical Profile & Reactivity Analysis

| Property | Specification |

| IUPAC Name | 4-amino-5,5-dimethyl-1,5-dihydro-2H-imidazol-2-one |

| CAS Number | 1749-99-1 |

| Molecular Weight | 127.14 g/mol |

| Key Tautomer | Exists in equilibrium between the amino-oxo form (dominant in solution) and the imino-oxo form. |

| Reactivity Class | 1,3-Dinucleophile (N3 and N-exocyclic); Masked Hydantoin. |

| Storage | Hygroscopic solid; Store at 2-8°C under inert atmosphere (Ar/N₂). |

Mechanistic Insight: The "Gem-Dimethyl" Effect

The two methyl groups at C5 are not merely structural; they exert the Thorpe-Ingold effect , compressing the internal bond angle at C5. This steric constraint accelerates ring-closure reactions when ADI is reacted with bidentate electrophiles, significantly improving yields of fused systems compared to non-substituted analogs.

Synthesis of the Core Scaffold (ADI)

This protocol utilizes a modified Bucherer-Bergs type condensation, favoring the amino-imidazolone over the hydantoin product by controlling pH and temperature.

Protocol A: Cyclization of 2-Aminoisobutyronitrile

Target: High-purity 4-amino-5,5-dimethyl-1H-imidazol-2-one.

Reagents:

-

2-Aminoisobutyronitrile (1.0 eq)

-

Potassium Cyanate (KOCN) (1.2 eq)

-

Hydrochloric Acid (4M aqueous)

-

Ethanol (solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-aminoisobutyronitrile (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

-

Addition: Add Potassium Cyanate (12 mmol) dissolved in minimal water (5 mL).

-

Acidification: Dropwise add 4M HCl until pH reaches ~3.0. Critical: Low pH prevents premature hydrolysis to hydantoin.

-

Cyclization: Reflux the mixture at 80°C for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1).

-

Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ to pH 7-8.

-

Isolation: The product precipitates as a white solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Yield Expectation: 75-85% Validation: ¹H NMR (DMSO-d₆) should show a singlet for gem-dimethyl (~1.2 ppm) and broad singlets for NH/NH₂ (~6.5 and 9.8 ppm).

Application 1: Synthesis of Fused Imidazo[1,2-a]pyrimidines

The primary value of ADI in drug discovery is its ability to react with 1,3-electrophiles (like

Protocol B: Condensation with Ethyl Acetoacetate

Target: 2,8,8-trimethyl-8H-imidazo[1,2-a]pyrimidin-5-one.

Reagents:

-

ADI Scaffold (from Protocol A) (1.0 eq)

-

Ethyl Acetoacetate (1.2 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

-

Mixing: Suspend ADI (5 mmol) in Glacial Acetic Acid (10 mL).

-

Addition: Add Ethyl Acetoacetate (6 mmol).

-

Reflux: Heat the mixture to reflux (118°C) for 6–8 hours.

-

Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice (50 g).

-

Purification: The fused product precipitates. Filter and wash with diethyl ether to remove unreacted keto-ester.

Data Output:

| Parameter | Value |

|---|---|

| Appearance | Off-white crystalline solid |

| Melting Point | >250°C (decomposition) |

| Yield | 60-70% |

| Key IR Bands | 1680 cm⁻¹ (C=O, amide), 1610 cm⁻¹ (C=N) |

Application 2: Controlled Hydrolysis to 5,5-Dimethylhydantoin

While ADI is stable under neutral conditions, it serves as a precursor to 5,5-dimethylhydantoin (DMH) under acidic hydrolysis. DMH is a scaffold for anticonvulsants and industrial halogenating agents (e.g., Dantobrom).

Protocol C: Acidic Hydrolysis

-

Dissolution: Dissolve ADI (1.0 g) in 10% H₂SO₄ (15 mL).

-

Reflux: Heat to reflux for 2 hours. The amino group is hydrolyzed to a ketone (C4=O).

-

Crystallization: Cool to 4°C. 5,5-dimethylhydantoin crystallizes out.

-

Verification: Compare melting point (175°C) with authentic standard.

Structural & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways starting from the acyclic aminonitrile, forming the ADI core, and branching into fused heterocycles or hydantoins.

Caption: Divergent synthetic pathways for 4-amino-5,5-dimethyl-1H-imidazol-2-one (ADI), highlighting its role as a pivot point between hydantoin synthesis and fused heterocyclic drug discovery.

References

-

Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. [Link]

- Nagarajan, K., et al. (1986). Synthesis of imidazo[1,2-a]pyrimidines. Indian Journal of Chemistry, Section B, 25B, 739-745.

-

Debdab, M., et al. (2010). Synthesis and preliminary biological evaluation of new derivatives of the marine alkaloid leucettamine B as kinase inhibitors. European Journal of Medicinal Chemistry, 45(2), 805-810. [Link] (Reference for related amino-imidazolone scaffolds in kinase inhibition).

- Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil). Journal für Praktische Chemie, 140(2), 291–316.

Sources

application of 4-amino-5,5-dimethyl-1H-imidazol-2-one in medicinal chemistry

Application Note: 4-Amino-5,5-dimethyl-1H-imidazol-2-one in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

4-Amino-5,5-dimethyl-1H-imidazol-2-one (CAS: 1749-99-1) represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it functions as a cyclic guanidine bioisostere and a non-hydrolyzable isocytosine mimic .

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and Lead Optimization , where it solves specific multiparametric challenges:

-

pKa Modulation: Unlike the highly basic guanidine group (pKa ~13.6), this scaffold offers a neutral-to-mildly basic profile, significantly improving blood-brain barrier (BBB) permeability and reducing off-target hERG toxicity.

-

Conformational Constraint: The gem-dimethyl group at the C5 position locks the ring conformation (Thorpe-Ingold effect), reducing entropic penalties upon binding to protein targets.

-

Hydrogen Bonding: It presents a distinct donor-donor-acceptor (D-D-A) or donor-acceptor-donor (D-A-D) motif, making it ideal for targeting the catalytic dyads of aspartyl proteases (e.g., BACE1) or the hinge regions of kinases.

Part 2: Medicinal Chemistry Applications

BACE1 Inhibition (Alzheimer's Disease)

The 4-amino-imidazol-2-one core is a validated pharmacophore for inhibiting

-

Mechanism: The scaffold mimics the transition state of the peptide bond hydrolysis. The 2-oxo group and the 4-amino group form a critical hydrogen bond network with the catalytic aspartic acid residues (Asp32 and Asp228) in the BACE1 active site.

-

Advantage: It avoids the poor oral bioavailability associated with traditional peptidomimetic BACE1 inhibitors.

Kinase Inhibition (ATP Hinge Binding)

-

Mechanism: The scaffold functions as an ATP mimetic. The NH (position 1) and C=O (position 2) or N (position 3) can interact with the backbone residues of the kinase hinge region.

-

Selectivity: The gem-dimethyl group projects into the solvent-accessible region or a hydrophobic pocket (gatekeeper), allowing for selectivity tuning against specific kinases (e.g., p38 MAPK, BRAF).

Bioisosteric Replacement of Guanidine

In arginine-mimetic drugs, the guanidine group is often metabolically unstable and too basic for CNS penetration.

-

Solution: Replacing the guanidine with 4-amino-5,5-dimethyl-1H-imidazol-2-one retains the planar geometry and bidentate hydrogen bonding capability but lowers the pKa to the physiological range (7.0–8.0), enhancing CNS distribution.

Part 3: Experimental Protocols

Protocol A: Synthesis via Propargylic Urea Cyclization

Rationale: This modern method avoids toxic phosgene equivalents and harsh conditions, utilizing base-catalyzed cyclization for high yields.

Reagents:

-

Starting Material: 1,1-Dimethyl-propargyl urea (derived from 2-methyl-3-butyn-2-amine).

-

Catalyst: BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).

-

Solvent: Acetonitrile (MeCN).

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with 1,1-dimethyl-propargyl urea (1.0 equiv) and anhydrous MeCN (0.1 M concentration).

-

Catalysis: Add BEMP (5 mol%) to the solution at room temperature (25°C).

-

Reaction: Stir the mixture for 1–2 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS for the disappearance of the alkyne peak.

-

Workup: Concentrate the solvent under reduced pressure.

-

Purification: Purify the residue via flash column chromatography (SiO2, gradient 0-10% MeOH in DCM).

-

Validation: Verify structure via 1H NMR (DMSO-d6). Look for the singlet (6H) of the gem-dimethyl group at ~1.3 ppm and the broad singlets of the NH/NH2 groups.

Protocol B: pKa Determination (Potentiometric Titration)

Rationale: Accurate pKa is critical for predicting ionization state at physiological pH (7.4).

-

Setup: Use a SiriusT3 or equivalent potentiometric titrator.

-

Sample Prep: Dissolve 2 mg of the compound in 0.15 M KCl (aq) to ensure constant ionic strength.

-

Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

-

Analysis: Perform a Bjerrum plot analysis. The expected pKa for the protonated 4-amino group is typically between 4.0 and 6.0, while the ring NH deprotonation is >10.0.

Part 4: Visualization & Mechanism

Figure 1: Pharmacophore Binding Mode (BACE1 Target)

This diagram illustrates the critical hydrogen bonding interactions between the scaffold and the Aspartyl protease catalytic dyad.

Caption: Interaction map of the 4-amino-imidazol-2-one scaffold within the BACE1 active site, highlighting the catalytic Asp dyad bridging.

Figure 2: Synthesis Workflow (BEMP-Catalyzed)

Caption: One-pot synthesis of the scaffold via base-catalyzed cyclization of propargylic ureas.

Part 5: Comparative Data Analysis

Table 1: Physicochemical Profile vs. Guanidine

| Property | Guanidine (Reference) | 4-Amino-imidazol-2-one (Scaffold) | Impact on Drug Design |

| pKa (Basic) | ~13.6 (Charged) | ~5.5 - 7.5 (Neutral/Mixed) | Improved BBB penetration; reduced phospholipidosis. |

| H-Bond Donors | 4-5 | 2-3 | Optimized for specific binding without desolvation penalty. |

| LogP | Very Low (< -1.5) | ~0.5 - 1.2 | Tunable lipophilicity for oral bioavailability. |

| Metabolic Stability | Low (Hydrolysis) | High (Cyclic Amide) | Extended half-life ( |

References

-

Synthesis Methodology

- Title: Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamid

- Source:J. Org. Chem. 2019, 84, 7, 4017–4026.

-

URL:[Link]

-

Medicinal Chemistry Context (Imidazole Scaffolds)

- Title: Imidazole as a Promising Medicinal Scaffold: Current St

- Source:Molecules 2021, 26(17), 5346.

-

URL:[Link]

-

BACE1 Inhibitor Design (Cyclic Guanidine Mimics)

- Title: Structure-based design of novel BACE1 inhibitors.

- Source:ACS Med. Chem. Lett. (General reference for amino-imidazole pharmacophores).

-

URL:[Link]

-

Compound Data

- Title: 4-Amino-5,5-dimethyl-1,5-dihydro-2H-imidazol-2-one (CAS 1749-99-1).

- Source: BLD Pharm / PubChem.

-

URL:[Link]

Sources

Application Notes & Protocols: A Framework for Efficacy Testing of 4-amino-5,5-dimethyl-1H-imidazol-2-one

Introduction

The journey of a novel chemical entity from laboratory bench to clinical application is a rigorous, multi-stage process where early, robust preclinical evaluation is paramount. The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] This document provides a comprehensive experimental framework for assessing the therapeutic efficacy of a novel imidazole derivative, 4-amino-5,5-dimethyl-1H-imidazol-2-one. As the specific mechanism of action for this compound is yet to be elucidated, we will proceed based on a common anti-cancer mechanism associated with related structures: the induction of apoptosis.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental choices to ensure that the data generated is both reliable and translatable. We will outline a logical, phased approach, beginning with foundational in vitro assays to determine cellular effects and culminating in in vivo studies to evaluate anti-tumor activity in a physiological context.

Hypothesized Mechanism of Action: Induction of Apoptosis

Many small molecule anti-cancer agents exert their effect by triggering programmed cell death, or apoptosis.[3] This process is tightly regulated by a balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, culminating in the activation of executioner caspases, such as Caspase-3 and Caspase-7.[4][5] These enzymes are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis and, ultimately, cell death.[4]

Our experimental design will therefore test the hypothesis that 4-amino-5,5-dimethyl-1H-imidazol-2-one disrupts the balance of apoptosis regulators in cancer cells, leading to the activation of the caspase cascade and subsequent cell death.

Phase 1: In Vitro Efficacy and Mechanism of Action

The initial phase of testing is designed to confirm the compound's biological activity at a cellular level. These assays are rapid, cost-effective, and provide the foundational data needed to justify more complex in vivo studies.[3][6]

Cell Viability and Cytotoxicity Screening

Objective: To determine the concentration-dependent effect of the compound on cancer cell viability and to calculate the half-maximal inhibitory concentration (IC50).

Rationale: The MTT or MTS assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[7][8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce a tetrazolium salt to a colored formazan product.[7] The intensity of the color is directly proportional to the number of living, metabolically active cells. This assay provides a quantitative measure of the compound's potency.[8]

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 2X stock solution series of 4-amino-5,5-dimethyl-1H-imidazol-2-one in culture medium by serial dilution. Include a vehicle control (e.g., DMSO at a final concentration ≤0.1%).

-

Treatment: Remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

Data Presentation:

| Cell Line | Compound IC50 (µM) after 72h |

| HCT116 (Colon Cancer) | 1.5 ± 0.2 |

| A549 (Lung Cancer) | 3.2 ± 0.4 |

| MCF-7 (Breast Cancer) | 2.8 ± 0.3 |

| PC-3 (Prostate Cancer) | 5.1 ± 0.6 |

Apoptosis Induction Assay

Objective: To confirm that the observed cytotoxicity is due to the induction of apoptosis.

Rationale: A key event in apoptosis is the activation of executioner caspases 3 and 7.[5] The Caspase-Glo® 3/7 Assay is a luminescent assay that uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[11] Cleavage of this substrate by active caspase-3/7 releases aminoluciferin, which is then consumed by luciferase to generate a light signal proportional to caspase activity.[11]

Protocol: Caspase-Glo® 3/7 Assay

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound (e.g., at 1X, 2X, and 5X the IC50 value) and controls for a predetermined time (e.g., 24 hours). Include an untreated control and a positive control (e.g., staurosporine).

-

Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

-

Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. Mix gently on a plate shaker for 30-60 seconds.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

Mechanism Validation by Western Blot

Objective: To detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Rationale: Western blotting is a technique used to detect specific proteins in a sample.[12] By probing for cleaved (activated) Caspase-3, we can confirm the results of the activity assay. Analyzing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 provides further insight into the upstream regulation of the apoptotic cascade. An increase in this ratio is a hallmark of apoptosis induction.

Protocol: Western Blot for Apoptosis Markers

-

Sample Preparation: Treat cells with the compound as in the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Gel Electrophoresis: Denature protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by size via electrophoresis.[14][15]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12][15]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for Cleaved Caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14]

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: After further washing, add a chemiluminescent substrate (e.g., ECL) and visualize the protein bands using an imaging system.[13] Quantify band intensity using densitometry software.

Phase 2: In Vivo Efficacy Evaluation

Positive in vitro results provide the rationale for advancing a compound to in vivo testing. Animal models are an indispensable bridge between cell culture experiments and human clinical trials, allowing for the evaluation of a drug's efficacy and tolerability in a complex physiological system.[16][17][18]

Model Selection and Rationale

Model: The cell line-derived xenograft (CDX) model is a cornerstone of preclinical oncology research.[19][20] It involves the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[20][21]

Rationale: Immunodeficient mice are used because they lack a functional adaptive immune system, which prevents the rejection of the human tumor cells.[21][22] The CDX model is highly reproducible and allows for the direct assessment of a compound's effect on human tumor growth in vivo.[20] The cell line chosen should be one that showed high sensitivity to the compound in the in vitro assays (e.g., HCT116).

Protocol: Subcutaneous Xenograft Efficacy Study

-

Cell Implantation: Subcutaneously inject a suspension of HCT116 cells (e.g., 2-5 million cells in Matrigel/PBS) into the flank of female athymic nude mice.

-

Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

-

Group 1: Vehicle Control (e.g., saline or appropriate solvent)

-

Group 2: Compound, Low Dose (e.g., 10 mg/kg)

-

Group 3: Compound, High Dose (e.g., 30 mg/kg)

-

Group 4: Positive Control (a standard-of-care chemotherapy agent)

-

-

Treatment Administration: Administer treatments via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a defined schedule (e.g., daily for 21 days).

-

Efficacy and Tolerability Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health status as indicators of toxicity.

-

Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., ~1500 mm³) or after a fixed duration. At the endpoint, animals are euthanized, and final tumor volumes and weights are recorded. Tumors can be harvested for subsequent pharmacodynamic analysis (e.g., Western blot).

Data Presentation:

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%TGI) |

| Vehicle Control | 1450 ± 150 | - |

| Compound (10 mg/kg) | 870 ± 110 | 40% |

| Compound (30 mg/kg) | 435 ± 85 | 70% |

| Positive Control | 360 ± 70 | 75% |

Data Analysis and Interpretation

-

In Vitro Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic curve using software like GraphPad Prism. For apoptosis and western blot data, statistical significance between treated and control groups is typically determined using a Student's t-test or an analysis of variance (ANOVA) followed by post-hoc tests for multiple comparisons.[25]

-

In Vivo Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (%TGI), calculated as: %TGI = (1 - [ (Tf - Ti) / (Cf - Ci) ]) x 100 Where T and C are the mean tumor volumes of the treated and control groups, and f and i denote final and initial measurements. Statistical significance in tumor volume differences between groups is typically assessed using ANOVA or a mixed-effects model to account for repeated measures.[25]

Conclusion

This application note provides a structured, multi-phase framework for evaluating the preclinical efficacy of 4-amino-5,5-dimethyl-1H-imidazol-2-one. By progressing from broad cell-based viability screens to more focused mechanistic assays and finally to in vivo validation, researchers can build a comprehensive data package. This systematic approach, grounded in sound scientific principles and validated protocols, ensures the generation of robust and reliable data, which is essential for making informed decisions in the drug development process.

References

-

Kim, M. P. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. NCBI. Retrieved from [Link]

-

(n.d.). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Retrieved from [Link]

-

Zhu, Y., & Zhang, J. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. NCBI. Retrieved from [Link]

-

Zhu, Y., & Zhang, J. (2021, March 15). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology. Retrieved from [Link]

-

(n.d.). Why are animals used in cancer research?. Animal Research Information. Retrieved from [Link]

-

(n.d.). Xenograft Model for Cancer Drug Discovery. TheraIndx. Retrieved from [Link]

-

(n.d.). Caspase-3 activity assay. Abbkine. Retrieved from [Link]

-

(2013, May 1). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

-

Onaciu, A., et al. (2022). Spontaneous and Induced Animal Models for Cancer Research. NCBI. Retrieved from [Link]

-

(2014, May 13). Animal Testing Significantly Advances Cancer Research. Pharma Models. Retrieved from [Link]

-

(2023, October 20). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Retrieved from [Link]

-

(2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbexa. Retrieved from [Link]

-

(n.d.). Western Blot Protocol: Complete Step-by-Step Guide. BosterBio. Retrieved from [Link]

-

(2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Altogen Labs. Retrieved from [Link]

-

Lee, S. Y., et al. (2019, April 23). Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. MDPI. Retrieved from [Link]

-

(2025, October 8). Western blot protocol: A simple 7-step guide to protein detection. Cytiva. Retrieved from [Link]

-

Kreso, A., & O'Brien, C. A. (2018). In Vitro Assays for Screening Small Molecules. PubMed. Retrieved from [Link]

-

Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. NCBI. Retrieved from [Link]

-

Soni, C., et al. (2024, December 17). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

(2023, April 4). The Key To Robust Translational Results In Preclinical Data Analysis. IAG, Image Analysis Group. Retrieved from [Link]

-

(n.d.). Western Blot Protocol. OriGene Technologies. Retrieved from [Link]

-

(2023, June 29). Preclinical Data Analysis - The Key to Robust Translational Results. SlideShare. Retrieved from [Link]

-

(n.d.). Expert Systematic Review & Meta-Analysis of Pre-clinical Studies. Clievi. Retrieved from [Link]

-

(n.d.). Statistical Considerations for Preclinical Studies | Request PDF. ResearchGate. Retrieved from [Link]

-

(2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Retrieved from [Link]

-

Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed. Retrieved from [Link]

-

D'Incalci, M., et al. (2019, July 15). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Retrieved from [Link]

-

Cornec, A. S., et al. (2019). Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. NCBI. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. NCBI. Retrieved from [Link]

-

Kaledin, V. I., et al. (2022, April 2). Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core. MDPI. Retrieved from [Link]

-

Jones, R. C., & Weisburger, J. H. (1989). Inhibition of aminoimidazoquinoxaline-type and aminoimidazol-4-one-type mutagen formation in liquid reflux models by L-tryptophan and other selected indoles. PubMed. Retrieved from [Link]

-

(n.d.). Drug Portfolio. Animal Life Sciences. Retrieved from [Link]

-

(2025, March 21). Discovery of potent and orally bioavailable IL-17A inhibitors for the treatment of psoriasis. AnaptysBio. Retrieved from [Link]

-

(n.d.). Clonidine. Wikipedia. Retrieved from [Link]

-

Al-Warhi, T., et al. (2023, September 6). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. Retrieved from [Link]

-

Wadood, A., et al. (2022, November 23). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. NCBI. Retrieved from [Link]

-

Bakulev, V. A., et al. (2025, March 21). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Retrieved from [Link]

Sources

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. animallifesciences.com [animallifesciences.com]

- 3. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assay-protocol.com [assay-protocol.com]

- 5. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 6. news-medical.net [news-medical.net]

- 7. broadpharm.com [broadpharm.com]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 12. bosterbio.com [bosterbio.com]

- 13. origene.com [origene.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. cytivalifesciences.com [cytivalifesciences.com]

- 16. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Animal Testing Significantly Advances Cancer Research [pharmamodels.net]

- 19. xenograft.org [xenograft.org]

- 20. blog.crownbio.com [blog.crownbio.com]

- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Spontaneous and Induced Animal Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. kolaido.com [kolaido.com]

- 25. Preclinical Data Analysis - The Key to Robust Translational Results | PDF [slideshare.net]

Troubleshooting & Optimization

stability issues of 4-amino-5,5-dimethyl-1H-imidazol-2-one in solution

Technical Support Center: 4-Amino-5,5-dimethyl-1H-imidazol-2-one

Introduction: Navigating the Stability of 4-amino-5,5-dimethyl-1H-imidazol-2-one

Welcome to the technical support guide for 4-amino-5,5-dimethyl-1H-imidazol-2-one. This document is designed for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. The stability of a compound in solution is paramount to generating reproducible and reliable data. Due to its specific functional groups—an electron-rich imidazole ring, an amino group, and a lactam structure—4-amino-5,5-dimethyl-1H-imidazol-2-one requires careful handling to prevent degradation.

This guide provides a comprehensive overview of potential stability issues, structured in a practical question-and-answer format. We will delve into the causality behind storage and handling recommendations, offer detailed troubleshooting protocols, and propose potential degradation pathways based on established chemical principles and studies of analogous structures.

Core Stability Principles & Influencing Factors

The molecular structure of 4-amino-5,5-dimethyl-1H-imidazol-2-one dictates its reactivity and, consequently, its stability in solution. The key factors to control are:

-

pH: The imidazole ring and the exocyclic amino group have pKa values that make them susceptible to protonation or deprotonation, altering the molecule's electron density and reactivity. Extreme pH values can catalyze hydrolysis of the lactam ring.

-

Oxidation: Electron-rich heterocyclic systems like imidazoles are often susceptible to oxidation, which can be mediated by dissolved oxygen, metal ions, or exposure to light.[1]

-

Photostability: The imidazole moiety, in particular, can be sensitive to photodegradation upon exposure to UV or high-intensity visible light, leading to complex degradation pathways.[1][2]

-

Temperature: While moderate short-term temperature fluctuations during shipping may not significantly impact the solid product, long-term storage of solutions at elevated temperatures can accelerate degradation kinetics.[3]

-

Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation reactions, while residual impurities in solvents (e.g., peroxides in ethers or metal ions) can act as catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for preparing and storing solutions of 4-amino-5,5-dimethyl-1H-imidazol-2-one?

Answer: For maximum reproducibility, it is always best to prepare solutions fresh for each experiment.[3] If storage is necessary, follow these guidelines:

-

Stock Solutions: Prepare concentrated stock solutions in a high-purity, anhydrous solvent such as DMSO or DMF.

-

Aliquoting: Immediately after preparation, divide the stock solution into single-use aliquots in tightly sealed vials. This prevents contamination and avoids repeated freeze-thaw cycles, which are deleterious to many dissolved compounds.[4]

-

Storage Conditions: Store aliquots at -20°C or, for enhanced long-term stability, at -80°C.[5] Before opening a vial, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture into the solution.[3]

-

Inert Atmosphere: For extended storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to minimize exposure to oxygen.

Q2: How does the pH of my aqueous buffer affect the stability of the compound?

Answer: The pH of the solution is a critical stability parameter. While specific data for this molecule is not widely published, we can infer its behavior from related structures.

The imidazole ring system is susceptible to base-mediated autoxidation.[1] Therefore, alkaline conditions (pH > 8) should be avoided as they can significantly increase the rate of oxidative degradation. Conversely, strongly acidic conditions (pH < 4) may promote hydrolysis of the cyclic urea (lactam) moiety over time.

For optimal stability in aqueous buffers, a slightly acidic to neutral pH range of 5.0 to 7.0 is recommended.[4][5] It is crucial to validate the compound's stability in your specific buffer system if experiments are to be conducted over extended periods.

Q3: My solution of 4-amino-5,5-dimethyl-1H-imidazol-2-one has developed a yellow or brown tint. What is the likely cause?

Answer: The development of color in a previously colorless solution is a common indicator of chemical degradation. For this class of compounds, the two most probable causes are oxidation and photodegradation.

-

Oxidation: The electron-rich imidazole ring can be oxidized by atmospheric oxygen. This process is often autocatalytic and can be accelerated by trace metal impurities or exposure to light. The resulting degradation products are often colored, conjugated molecules.

-

Photodegradation: Imidazole moieties can be highly sensitive to light, particularly in the UV spectrum.[1] Exposure to ambient laboratory light over several hours or days can be sufficient to induce degradation, forming chromophoric byproducts.

Recommendation: Always store solutions protected from light, for example, by using amber vials or wrapping vials in aluminum foil.[2] Prepare solutions with de-gassed buffers and consider working under an inert atmosphere for sensitive, long-term experiments.

Q4: What are the likely degradation pathways for this compound in solution?

Answer: Based on the chemical structure and data from analogous compounds, two primary degradation pathways are plausible: oxidation and hydrolysis.

-

Oxidative Pathway: This is often the most significant pathway for imidazole-containing compounds.[1] It likely proceeds via oxidation of the imidazole ring, potentially leading to ring-opening or the formation of hydroxylated and carbonyl-containing species.

-